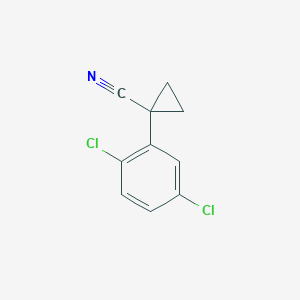
1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H7Cl2N It is a derivative of cyclopropane, featuring a nitrile group and two chlorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzyl chloride with sodium cyanide in the presence of a base, followed by cyclopropanation using a suitable reagent such as diazomethane. The reaction conditions typically include:
Temperature: Room temperature to moderate heating
Solvent: Organic solvents like dichloromethane or toluene
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction processes.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile
- 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
- 1-(2,6-Dichlorophenyl)cyclopropanecarbonitrile
Uniqueness: 1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7Cl2N/c11-7-1-2-9(12)8(5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 |
InChI Key |
PCRWXPWCDHIVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


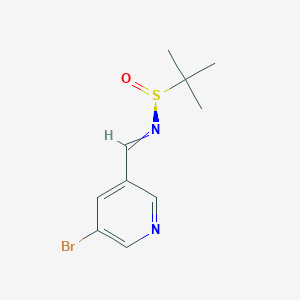
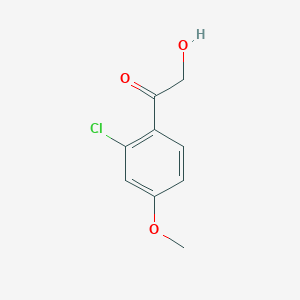
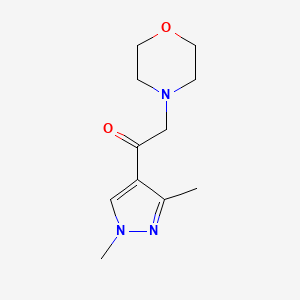


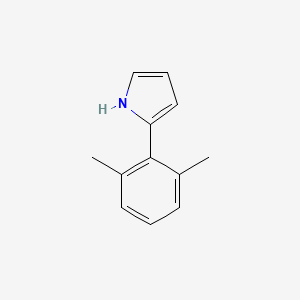

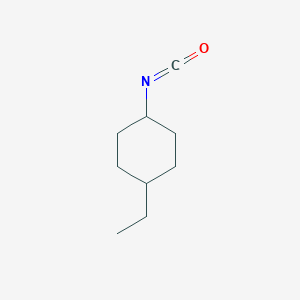
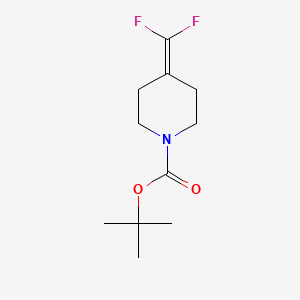


![3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11722483.png)


